Ethyl methylphosphinate

説明

Ethyl methylphosphinate is a chemical compound that has been studied in various contexts due to its utility in organic synthesis and material science. It is a versatile reagent that can be used in the oxidation of nucleoside phosphites to phosphates, as well as in the synthesis of polymers and organic salts .

Synthesis Analysis

The synthesis of ethyl methylphosphinate derivatives and related compounds has been explored through several methods. For instance, ethyl(methyl)dioxirane has been used as an efficient reagent for the oxidation of nucleoside phosphites into phosphates under nonbasic anhydrous conditions . Additionally, ethyl diethoxymethylphosphinate has been employed in new syntheses of arylphosphinic acids, showcasing its role as a hypophosphorous acid synthon . The synthesis of ethyl methylphosphinate can also involve the use of Lewis acids as catalysts for the polymerization of ethylene-methylphosphite, leading to different polymeric structures .

Molecular Structure Analysis

The molecular structure of ethyl methylphosphinate and its derivatives has been characterized using various analytical techniques, including single-crystal X-ray diffraction analysis. For example, the crystal structures of organic salts of methylphosphonic acid with aniline and ethylenediamine have been elucidated, revealing hydrogen-bonded layered structures and three-dimensional networks . Similarly, the crystal and molecular structure of bis[bis{(diphenylphosphinyl)methyl}ethyl phosphinate] complexes with metals such as copper has been determined, showing complex cations surrounded by perchlorate anions .

Chemical Reactions Analysis

Ethyl methylphosphinate participates in a variety of chemical reactions. It has been used in the oxidation of nucleosides, the synthesis of arylphosphinic acids through palladium-catalyzed P–H insertion, and lithium-based ortho rearrangement of aryl phosphonates . Moreover, it has been involved in [2+2] cycloadditions and the aza-Wittig reaction, leading to the formation of novel organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl methylphosphinate derivatives are influenced by their molecular structure. For instance, the polymerization of ethylene-methylphosphite can yield solid polymers with varying physical properties, such as wax-like or jelly-like polymers, depending on the catalyst and conditions used . The study of linear and cyclic aminomethanephosphinates has provided insights into the properties of ethyl methylphosphinate derivatives, including their behavior in intramolecular esterification reactions . Additionally, the enantioselective synthesis of beta-aminophosphinates with ethyl methylphosphinate has been achieved, demonstrating its potential in the creation of optically pure compounds . The anticorrosive effects of related phosphonate compounds on carbon steel have also been investigated, highlighting the relevance of ethyl methylphosphinate derivatives in material science applications .

科学的研究の応用

Synthesis of Methylphosphinic Acids Ethyl methylphosphinate has been utilized in the synthesis of (sec-alky1)methylphosphinic acids. A novel method using tandem Abramov addition followed by a modified Barton-McCombie deoxygenation procedure has been developed for this purpose. This method is efficient for synthesizing biologically interesting methylphosphinic acids, even from sterically demanding ketones (J. Kehler & H. Hansen, 1999).

Corrosion Inhibition Efficiency Ethyl methylphosphinate derivatives have been explored for their corrosion inhibition efficiency. Compounds like Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate have shown significant inhibition on the corrosion of mild steel in acidic solutions. The adsorption of these molecules on mild steel surfaces obeys the Langmuir isotherm, indicating potential applications in corrosion prevention (M. Djenane et al., 2019).

NMR and X-ray Crystallographic Studies Ethyl methylphosphinate has been a subject in NMR and X-ray crystallographic studies, particularly in the context of phosphinates. These studies contribute to the understanding of the structural properties of ethyl methylphosphinate derivatives, important for developing new compounds with specific applications (E. González-Juárez et al., 2006).

Hydrolysis Studies The hydrolysis reactions of compounds like diethyl methylphosphonite, which produce ethyl hydrogen methylphosphinate, have been elucidated using proton nuclear magnetic resonance. Understanding these hydrolysis reactions is crucial for the synthesis and application of various phosphinate compounds (K. Daugherty et al., 1968).

Synthesis of Aminomethylmonoalkylphosphinate Ethyl methylphosphinate has been used in the synthesis of novel aminomethylmonoalkylphosphinate compounds. An efficient protocol involving selective monochlorination of phosphonic ester and subsequent nucleophilic addition has been reported for this purpose (D. Ding & G. Yan, 2012).

Enantioselective Synthesis of beta-Aminophosphinates Ethyl methylphosphinate has played a role in the enantioselective synthesis of beta-aminophosphinates, which are important in the development of beta-amino acid analogues. This synthesis process involves nucleophilic addition and metal-catalyzed thiophenolysis, contributing to the field of stereochemistry (Dehui Zhang & C. Yuan, 2009).

Safety And Hazards

特性

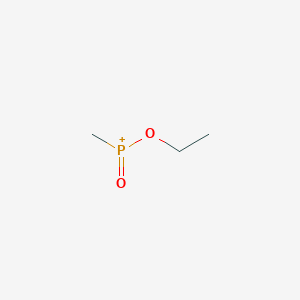

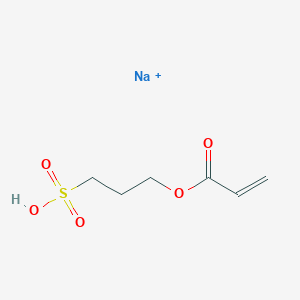

IUPAC Name |

ethoxy-methyl-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPTXYSXUNKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936886 | |

| Record name | Ethoxy(methyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl methylphosphinate | |

CAS RN |

16391-07-4 | |

| Record name | Ethyl methylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxy(methyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methanephosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)

![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)